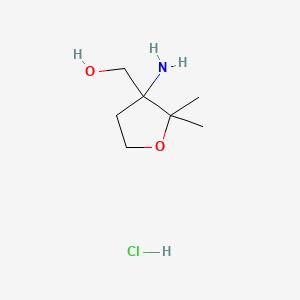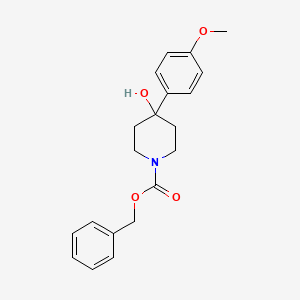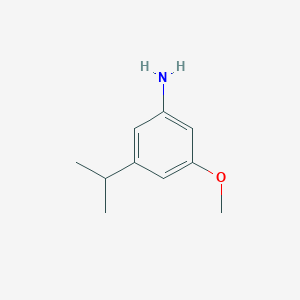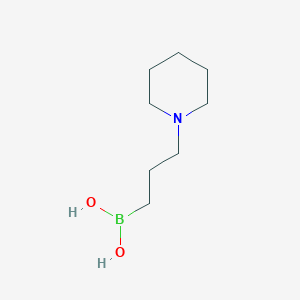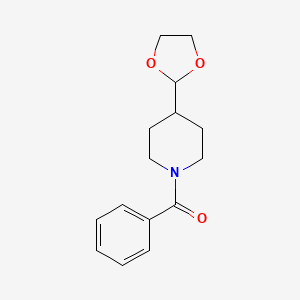
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a benzoyl group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidone with benzoyl chloride to form 1-benzoyl-4-piperidone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzoyl-4-piperidone: Lacks the dioxolane ring but shares the benzoyl-piperidine core.
4-(1,3-dioxolan-2-yl)piperidine: Lacks the benzoyl group but contains the dioxolane-piperidine structure.
1-Benzyl-4-piperidone: Similar structure but with a benzyl group instead of a benzoyl group
Uniqueness: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is unique due to the presence of both the benzoyl and dioxolane groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-8-6-13(7-9-16)15-18-10-11-19-15/h1-5,13,15H,6-11H2 |
Clave InChI |
UQVZFZRSTZNSDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2OCCO2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


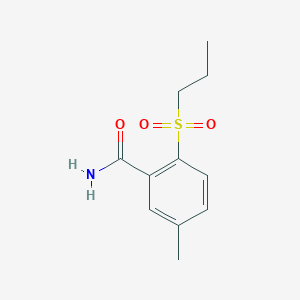


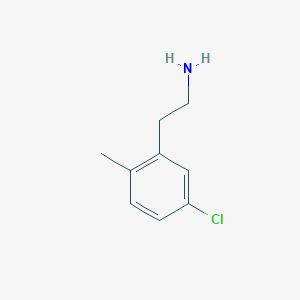
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
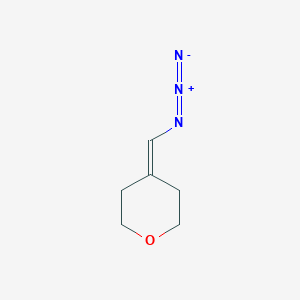
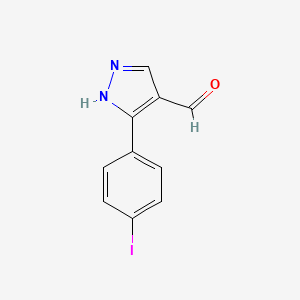
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
